molecular formula C13H5F3N4O5 B2773698 SynuClean-D CAS No. 685121-45-3

SynuClean-D

Katalognummer B2773698
CAS-Nummer: 685121-45-3
Molekulargewicht: 354.201
InChI-Schlüssel: OJRLTEJFYMZKQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SynuClean-D (SC-D) is an inhibitor of α-synuclein aggregation . It disrupts mature amyloid fibrils, prevents fibril propagation, and abolishes the degeneration of dopaminergic neurons in an animal model of Parkinson’s disease .


Synthesis Analysis

The synthesis of SynuClean-D involves the interaction of α-synuclein with the compound, which results in a reduction of the formation of aggregates and the seeded polymerization of α-synuclein . Computational analysis suggests that SynuClean-D can bind to cavities in mature α-synuclein fibrils .


Molecular Structure Analysis

The molecular structure of SynuClean-D is represented by the formula C13H5F3N4O5 . It is a small aromatic molecule that interacts with α-synuclein .


Chemical Reactions Analysis

SynuClean-D inhibits α-synuclein aggregation and disrupts mature amyloid fibrils . It reduces the formation of aggregates and the seeded polymerization of α-synuclein . It also exhibits a general fibril disaggregation activity .


Physical And Chemical Properties Analysis

SynuClean-D has a molecular weight of 354.2 . It is soluble in DMSO at 83.33 mg/mL (235.26 mM) . The compound is stable and can be stored at -20°C .

Wissenschaftliche Forschungsanwendungen

Parkinson’s Disease (PD) Therapy

“SynuClean-D” has garnered attention as a potential disease-modifying drug for Parkinson’s disease. PD is characterized by neuronal inclusions of α-synuclein (αSyn) in patient brains. These toxic αSyn aggregates propagate throughout the nervous system. The compound inhibits αSyn aggregation, which is crucial for ameliorating PD progression . Researchers have validated its efficacy using primary neuronal cell models and Caenorhabditis elegans, demonstrating its potential as a therapeutic agent.

Amyloid-Related Disorders

SC-D (SynuClean-D) effectively disrupts amyloid formation. It reduces the aggregation of αSyn, which is implicated in various neurodegenerative diseases. By targeting αSyn fibrils, SC-D holds promise for treating not only PD but also other amyloid-related disorders .

Neuroprotection and Neurodegeneration Reversal

SC-D interrupts the formation of αSyn amyloid fibers, thereby protecting neurons. Its ability to revert neurodegeneration caused by PD suggests a potential role in halting disease progression .

Drug Development and Screening

Researchers have employed SC-D in two-step screening methods to identify αSyn aggregation inhibitors. The compound emerged as a promising candidate among FDA-approved small molecules. Its robustness in assays validates its suitability for drug development .

Neuroimaging Probes

As research progresses, SC-D might find applications as a neuroimaging probe. Its affinity for αSyn aggregates could enable non-invasive imaging of pathological changes in vivo.

Wirkmechanismus

Target of Action

SynuClean-D (SC-D) primarily targets the α-synuclein protein . α-synuclein is a key pathogenic factor in a group of neurodegenerative diseases known as synucleinopathies, which include Parkinson’s disease (PD), dementia with Lewy bodies (DLB), and multiple system atrophy (MSA) . The protein is predominantly localized to nerve terminals and is believed to play a role in vesicle trafficking .

Mode of Action

SynuClean-D acts as an inhibitor of α-synuclein aggregation . It prevents fibril propagation, disrupts mature amyloid fibrils, and can bind to cavities in mature α-synuclein fibrils . This interaction significantly reduces the in vitro aggregation of wild-type α-synuclein and the familiar A30P and H50Q variants .

Biochemical Pathways

The primary biochemical pathway affected by SynuClean-D is the aggregation of α-synuclein . The compound’s action results in a decrease in the number of α-synuclein inclusions in human neuroglioma cells . Additionally, lysosomal processing and integrity, important for the clearance of α-synuclein seeds, are potential therapeutic targets in the treatment of synucleinopathies .

Pharmacokinetics

It’s worth noting that the compound’s effectiveness in inhibiting α-synuclein aggregation and its potential as a therapeutic agent for parkinson’s disease have been demonstrated .

Result of Action

The action of SynuClean-D leads to significant molecular and cellular effects. It reduces the toxicity exerted by α-synuclein, decreases α-synuclein aggregation in muscle, and results in a concomitant motility recovery . Furthermore, it abolishes the degeneration of dopaminergic neurons in an animal model of Parkinson’s disease .

Action Environment

The action of SynuClean-D can be influenced by environmental factors. For instance, α-synuclein, the target of SynuClean-D, is an intrinsically disordered protein, and its structural conformations can vary depending on environmental factors . .

Safety and Hazards

SynuClean-D is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . In case of contact with eyes or skin, it is recommended to rinse with water and seek medical attention . It is not intended for human or veterinary use .

Eigenschaften

IUPAC Name

5-nitro-6-(3-nitrophenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5F3N4O5/c14-13(15,16)9-8(5-17)12(21)18-10(11(9)20(24)25)6-2-1-3-7(4-6)19(22)23/h1-4H,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRLTEJFYMZKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C(=C(C(=O)N2)C#N)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5F3N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SynuClean-D

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.